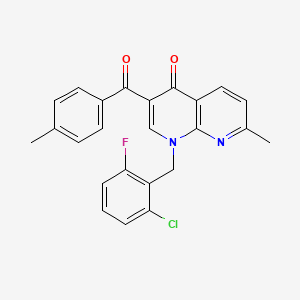

1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridinone core likely contributes significant aromatic character to the molecule, making it relatively stable. The electron-withdrawing chloro and fluoro substituents on the benzyl group could potentially influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution or reduction. The chloro and fluoro substituents on the benzyl group could potentially leave, allowing for nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Antibacterial Activity and Drug Design

A study conducted by Egawa et al. (1984) on pyridonecarboxylic acids, closely related to the chemical structure , reveals their significant antibacterial activity. These compounds, through structural modifications, have shown enhanced activity against various bacterial strains, indicating the potential of 1-(2-chloro-6-fluorobenzyl)-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one in contributing to the development of new antibacterial agents. The research highlights the importance of structural elements in antibacterial efficacy, setting a foundation for future modifications and optimizations in drug design (Egawa et al., 1984).

Fluorescent DNA-Binding Compounds

Another application of compounds related to this compound is demonstrated in the synthesis of fluorescent DNA-binding compounds. Okuma et al. (2014) synthesized dibenzo[b,h][1,6]naphthyridines, showing strong fluorescence properties with intensities changing upon intercalation into double-stranded DNA. This indicates the potential use of such compounds in biological studies, particularly in the visualization and study of DNA interactions, which could be crucial for research in genetics and molecular biology (Okuma et al., 2014).

Environmental and Biochemical Transformations

In environmental and biochemical research, studies have shown the ability of microbial consortia to transform phenolic compounds into their carboxylated and dehydroxylated counterparts under methanogenic conditions. This process, studied by Bisaillon et al. (1993), highlights the biochemical transformations that similar compounds can undergo, suggesting potential applications in environmental remediation and biochemical studies of compound degradation pathways (Bisaillon et al., 1993).

Antimicrobial and DNA Interaction Studies

Further emphasizing the biological relevance, Luo et al. (2015) synthesized a series of benzimidazole derived naphthalimide triazoles exhibiting significant antimicrobial activities and interactions with calf thymus DNA. Such studies indicate the broad spectrum of biological activities that derivatives of this compound might possess, underscoring their potential in antimicrobial therapy and molecular biology research (Luo et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClFN2O2/c1-14-6-9-16(10-7-14)22(29)19-13-28(12-18-20(25)4-3-5-21(18)26)24-17(23(19)30)11-8-15(2)27-24/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUWUIAYKDYTIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Ethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2742034.png)

![ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2742037.png)

![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)

![2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2742040.png)

![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2742051.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)

![ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2742055.png)